Cas no 1391414-33-7 ((1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride)

(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(4-Bromophenyl)-2-methylpropylamine hydrochloride
- (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine HCl
- (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride
- CS-0196737
- (1S)-1-(4-BROMOPHENYL)-2-METHYLPROPAN-1-AMINE HYDROCHLORIDE
- AKOS030633063
- Y11062
- DS-20112
- (S)-1-(4-Bromophenyl)-2-methylpropan-1-aminehydrochloride
- 1391414-33-7
-
- MDL: MFCD12756937
- インチ: 1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1
- InChIKey: LEQDIWNGVYSISP-PPHPATTJSA-N
- SMILES: BrC1C=CC(=CC=1)[C@H](C(C)C)N.Cl
計算された属性
- 精确分子量: 263.00764g/mol
- 同位素质量: 263.00764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 128
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ099-50mg |
(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride |
1391414-33-7 | 97% | 50mg |
1187.0CNY | 2021-07-14 | |
1PlusChem | 1P00A087-250mg |
(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |
1391414-33-7 | 97% | 250mg |
$205.00 | 2024-06-21 | |
Ambeed | A186366-250mg |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 97% | 250mg |
$95.0 | 2024-04-24 | |
Crysdot LLC | CD00010098-100mg |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 97% | 100mg |
$247 | 2024-07-19 | |
eNovation Chemicals LLC | D958678-250mg |
(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |
1391414-33-7 | 95% | 250mg |
$170 | 2025-02-26 | |
eNovation Chemicals LLC | Y1223138-1g |
(S)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 95% | 1g |
$500 | 2025-02-25 | |
eNovation Chemicals LLC | Y1223138-1g |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 95% | 1g |
$1000 | 2024-06-03 | |
Alichem | A019123042-1g |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 97% | 1g |
1,054.70 USD | 2021-06-16 | |
eNovation Chemicals LLC | D958678-1g |
(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |
1391414-33-7 | 95% | 1g |
$525 | 2024-06-06 | |
Alichem | A019123042-250mg |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |
1391414-33-7 | 97% | 250mg |
409.94 USD | 2021-06-16 |
(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochlorideに関する追加情報
Introduction to (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride (CAS No. 1391414-33-7)
Compound with the chemical name (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride and a CAS number of 1391414-33-7 represents a significant molecule in the field of pharmaceutical chemistry. This compound, specifically its hydrochloride salt form, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural features of this molecule, including the presence of a brominated aromatic ring and an amine functional group, make it a promising candidate for further investigation in medicinal chemistry.
The< strong>(1S)-configuration of the molecule is particularly noteworthy, as it suggests a specific stereochemical arrangement that can influence its biological activity. Stereoisomers are known to exhibit distinct pharmacological properties, and thus, the precise stereochemical purity of this compound is crucial for its intended applications. The hydrochloride form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical formulations.
In recent years, there has been a growing interest in exploring new molecular entities that can modulate biological pathways associated with various diseases. The< strong>4-bromophenyl moiety in this compound is a common pharmacophore found in many bioactive molecules. This aromatic ring system is often involved in interactions with biological targets, such as enzymes and receptors, which can lead to therapeutic effects. The presence of a< strong>methyl group at the 2-position further diversifies the structural landscape of this molecule, potentially influencing its metabolic stability and pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential role in drug discovery. Researchers have been increasingly focusing on leveraging computational methods and high-throughput screening techniques to identify novel drug candidates. The< strong>hydrochloride salt form of (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine has been utilized in several preclinical studies to evaluate its interaction with various biological targets. These studies have provided valuable insights into its potential therapeutic applications.
The< strong>CAS number 1391414-33-7 serves as a unique identifier for this compound, ensuring accurate documentation and retrieval of relevant scientific data. This standardized nomenclature system is essential for maintaining consistency across different scientific disciplines and facilitating global collaboration in research.
In addition to its pharmaceutical applications, this compound has also shown promise in other areas of chemical research. For instance, it can serve as a key intermediate in the synthesis of more complex molecules with tailored biological activities. The< strong>bromine substituent on the aromatic ring provides a versatile handle for further functionalization, allowing chemists to explore diverse chemical transformations.
The< strong>stereochemistry of this molecule is another critical factor that influences its behavior in biological systems. Enantioselective synthesis methods have been employed to produce enantiomerically pure forms of this compound, which are essential for studying their individual pharmacological profiles. Such efforts contribute to a deeper understanding of how stereochemistry impacts drug efficacy and safety.
The< strong>K+ salt form, specifically the hydrochloride derivative, enhances the compound's solubility in aqueous media, which is advantageous for formulation development. Solubility is a key parameter that affects drug bioavailability and delivery systems. Therefore, compounds like (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride are often preferred for further development into therapeutic agents.
In conclusion, (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride (CAS No. 1391414-33-7) represents a significant compound in pharmaceutical chemistry with diverse potential applications. Its unique structural features, including the< strong>(1S)-configuration,< strong>4-bromophenyl moiety,< strong>methyl group at the 2-position, and< strong>K+ salt form, make it a valuable candidate for further research and development. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in addressing various health challenges.
1391414-33-7 ((1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride) Related Products
- 88606-96-6(Butofilolol maleate)
- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)
- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)
- 163837-57-8((R)-(4-Chlorophenyl)(phenyl)methanamine)
- 1693623-86-7(tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)
- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)
- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)
